molecular formula C57H72N4O6 B13755852 Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate CAS No. 22966-85-4

Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate

Cat. No.: B13755852
CAS No.: 22966-85-4
M. Wt: 909.2 g/mol
InChI Key: WDRXVEYXGAMZOX-UHFFFAOYSA-L
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Description

Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate is a complex organic compound that belongs to the class of piperidinium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a piperidinium core with multiple substituents, makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate typically involves multiple steps. One common method involves the reaction of piperidine with formaldehyde and formic acid under controlled conditions. The reaction is carried out at a temperature of around 90°C for several hours, followed by the addition of hydrochloric acid to remove excess reagents. The resulting mixture is then treated with sodium hydroxide to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while reduction can produce various piperidine-based compounds .

Scientific Research Applications

Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate is unique due to its specific substituents and the presence of a pamoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

22966-85-4

Molecular Formula

C57H72N4O6

Molecular Weight

909.2 g/mol

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;4-methyl-1-[5-(4-methylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine

InChI

InChI=1S/C23H16O6.2C17H29N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16-6-12-18(13-7-16)10-4-3-5-11-19-14-8-17(2)9-15-19/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-5,10-11,16-17H,6-9,12-15H2,1-2H3/q;2*+1/p-2

InChI Key

WDRXVEYXGAMZOX-UHFFFAOYSA-L

Canonical SMILES

CC1CCN(CC1)C=CC=CC=[N+]2CCC(CC2)C.CC1CCN(CC1)C=CC=CC=[N+]2CCC(CC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Origin of Product

United States

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